6-Methylisoquinoline

Description

Context within Isoquinoline (B145761) Alkaloid Research

Isoquinoline alkaloids represent a large and structurally diverse class of nitrogen-containing compounds that have been a cornerstone of natural product chemistry and drug discovery for over two centuries. nih.gov Many of these alkaloids, and their synthetic derivatives, exhibit significant biological activities and are utilized as pharmaceutical drugs. rsc.org Examples include the analgesic morphine, the antitussive codeine, and the antibacterial berberine. rsc.org

The study of isoquinoline alkaloids is a dynamic field, with researchers continuously isolating new compounds from natural sources and synthesizing novel derivatives with potential therapeutic applications. nih.govrsc.org In 2019, 6-methylisoquinoline was identified as a new isoquinoline alkaloid from white button mushrooms (Agaricus bisporus). rsc.org The discovery of new isoquinoline alkaloids, such as this compound, and the investigation of their biological properties contribute to the broader understanding of this important class of compounds. rsc.org The development of novel synthetic methodologies, including those utilizing photocatalysis, electrocatalysis, and continuous flow chemistry, is paving the way for the efficient and environmentally friendly synthesis of isoquinoline alkaloids and their derivatives. rsc.org

Significance of the Isoquinoline Scaffold in Chemical Biology and Drug Discovery

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govrsc.orgresearchgate.netacs.org This versatility has made the isoquinoline nucleus a focal point for the design and development of new therapeutic agents. nih.govrsc.org Derivatives of isoquinoline have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. smolecule.comjpionline.orgontosight.ainih.gov

The significance of the isoquinoline scaffold is underscored by the numerous drugs in clinical use or trials that are based on this structure. nih.gov These drugs target a broad range of diseases, including cancer, infectious diseases, and neurological disorders. nih.gov The ability to functionalize the isoquinoline ring at various positions allows for the fine-tuning of its biological activity and pharmacokinetic properties, making it an attractive starting point for the development of new drugs with improved efficacy and safety profiles. jpionline.orgontosight.ai Researchers continue to explore the vast chemical space of isoquinoline derivatives to uncover novel compounds with therapeutic potential. rsc.orgresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N | ontosight.aismolecule.com |

| Appearance | Pale yellow liquid or oil | smolecule.com |

| Solubility | Slightly soluble in water; highly soluble in ethanol (B145695) and chloroform | ontosight.ai |

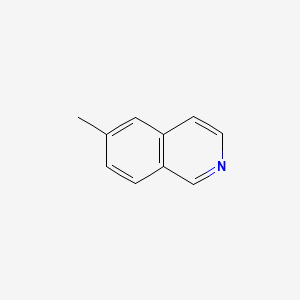

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-2-3-10-7-11-5-4-9(10)6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEJLOXOMBAXES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195199 | |

| Record name | 6-Methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42398-73-2 | |

| Record name | 6-Methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42398-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042398732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methylisoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZAG75WYA8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation

Isolation from Biological Sources

Scientific research has confirmed the presence of 6-Methylisoquinoline in the common edible mushroom, the white button mushroom (Agaricus bisporus). A review published in 2024 highlighted the identification of this compound as a new simple isoquinoline (B145761) alkaloid in 2019 from this fungal source. While the specific methods for its extraction and purification from Agaricus bisporus are not extensively detailed in readily available literature, general protocols for the isolation of bioactive compounds from mushrooms provide a likely framework.

These methods typically involve the homogenization of the mushroom's fruiting bodies, followed by extraction with a solvent. The resulting crude extract then undergoes various chromatographic techniques to separate and purify the individual compounds. High-performance liquid chromatography (HPLC) is a common final step in obtaining the pure alkaloid for structural elucidation and further study. The isolation of isoquinoline alkaloids from marine organisms often involves similar multi-step extraction and chromatographic purification processes.

Table 1: Isolation of this compound

| Biological Source | Year of Identification | General Isolation Techniques |

|---|

Identification as a Naturally Occurring Isoquinoline Alkaloid

This compound belongs to the large and diverse family of isoquinoline alkaloids. kegg.jp This classification is based on its core chemical structure, which features an isoquinoline nucleus—a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The identification of this compound as a natural product expanded the known diversity of simple isoquinoline alkaloids, which are predominantly found in plants but have also been discovered in microorganisms, including marine bacteria and fungi. rsc.org

The discovery in 2019 marked a significant addition to the catalogue of naturally occurring isoquinoline alkaloids, a class of compounds renowned for their wide range of biological activities. rsc.org

Biosynthetic Pathways and Precursors

The biosynthesis of the isoquinoline skeleton in nature is well-established and begins with the aromatic amino acid L-tyrosine. kegg.jp Through a series of enzymatic reactions, L-tyrosine is converted into two key precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. biocyclopedia.com

The initial steps of this pathway are catalyzed by specific enzymes:

Tyrosine/dopa decarboxylase (TYDC): This enzyme catalyzes the decarboxylation of L-tyrosine and its hydroxylated derivative, L-DOPA, to produce tyramine (B21549) and dopamine, respectively. biocyclopedia.com

Norcoclaurine synthase (NCS): This crucial enzyme facilitates the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form the central intermediate, (S)-norcoclaurine. biocyclopedia.com

(S)-norcoclaurine is the foundational molecule from which the vast array of isoquinoline alkaloids are derived through various tailoring reactions such as hydroxylations, methylations, and ring formations.

The specific enzymatic pathway that leads from (S)-norcoclaurine or other common intermediates to this compound has not yet been fully elucidated. The formation of the methyl group at the 6-position of the isoquinoline ring is a key tailoring step that requires further investigation to identify the specific methyltransferase enzyme responsible and its substrate within the biosynthetic cascade.

Table 2: Key Precursors and Enzymes in Isoquinoline Alkaloid Biosynthesis

| Precursor/Enzyme | Role |

|---|---|

| L-Tyrosine | Primary amino acid precursor |

| Dopamine | Key intermediate derived from L-tyrosine |

| 4-hydroxyphenylacetaldehyde | Key intermediate derived from L-tyrosine |

| Tyrosine/dopa decarboxylase (TYDC) | Enzyme catalyzing the formation of dopamine |

| Norcoclaurine synthase (NCS) | Enzyme catalyzing the formation of the core isoquinoline structure |

Advanced Synthetic Methodologies for 6 Methylisoquinoline and Analogues

Total Synthesis Approaches

The total synthesis of isoquinoline (B145761) alkaloids, including those with a 6-methyl substitution pattern, often relies on classical named reactions and modern catalytic methods. A notable approach to the synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline involved the direct metalation of 7-benzyloxy-6-methoxyisoquinoline followed by a cuprate-mediated methylation. beilstein-journals.orgnih.gov An alternative and often more efficient strategy involves the aminomethylation of the metalated isoquinoline intermediate with Eschenmoser's salt, followed by hydrogenolytic cleavage to furnish the desired 1-methylisoquinoline (B155361). beilstein-journals.orgnih.gov This two-step process can offer advantages in purification compared to direct methylation. beilstein-journals.org

The Pschorr reaction has also been employed in the total synthesis of complex isoquinoline alkaloids like thalicsimidine, demonstrating its utility in forming key carbon-carbon bonds. rsc.org These examples underscore the diversity of strategies available for the total synthesis of complex molecules containing the 6-methylisoquinoline core.

Regioselective Functionalization Strategies at the Isoquinoline Core

Direct and regioselective functionalization of the pre-formed isoquinoline nucleus is a highly atom-economical and efficient strategy for the synthesis of diverse analogues. rsc.org This approach avoids the lengthy de novo synthesis of each individual derivative.

Catalytic C–H Activation and Functionalization

Transition metal-catalyzed C–H activation has emerged as a powerful tool for the direct functionalization of heterocycles, including isoquinolines. researchgate.net Rhodium(III)-catalyzed C–H activation has been extensively studied for the synthesis of isoquinolines and their derivatives. oup.comacs.orgrsc.org These reactions often proceed through a cyclometalated intermediate, allowing for the introduction of various substituents at specific positions. For instance, Rh(III)-catalyzed annulation of aryl amidines with diazo compounds provides a redox-neutral pathway to isoquinolines. mdpi.com Similarly, the coupling of oximes with alkenes or alkynes under Rh(III) catalysis offers a facile route to substituted isoquinolines. rsc.orgorganic-chemistry.org

Ruthenium(II) catalysts have also proven effective in the C–H functionalization and annulation of benzylamines with sulfoxonium ylides to produce isoquinolines without the need for an external oxidant. organic-chemistry.org Palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters has been developed for the synthesis of 3,4-substituted hydroisoquinolones with excellent regioselectivity. mdpi.com Furthermore, a method for the regioselective C–H functionalization of isoquinoline N-oxides has been described, which proceeds via N-alkenoxyheteroarenium salts. thieme-connect.dethieme-connect.com

A notable strategy for achieving meta-C–H alkylation of isoquinolines, a traditionally challenging transformation, involves a phosphite-mediated organic-chemistry.orgsmolecule.com N to C rearrangement. rsc.org This method provides a direct entry to meta-functionalized isoquinolines, which are prevalent in bioactive natural products. rsc.org

Metal-Mediated and Organocatalytic Syntheses

Metal-mediated processes, distinct from catalytic cycles, also play a significant role in isoquinoline synthesis. For example, a one-pot, three-component reaction involving the condensation of aryl ketones and hydroxylamine, followed by rhodium(III)-catalyzed C-H activation and cyclization with an internal alkyne, allows for the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org Copper-catalyzed reactions are also prominent, such as the tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) to produce densely functionalized isoquinolines. organic-chemistry.org

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of isoquinoline derivatives. oup.com For instance, the enantioselective synthesis of highly functionalized hydroisoquinolines can be achieved through a trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing reaction cascade. rsc.org Visible-light photoredox catalysis, in conjunction with organocatalysis, has been utilized for the synthesis of pyrroloisoquinolines through an oxidation/[3+2] cycloaddition/oxidative aromatization reaction cascade. beilstein-journals.org Furthermore, bifunctional organocatalysts have been successfully employed for the enantioselective synthesis of axially chiral isoquinoline N-oxides. thieme-connect.com

Ring Construction Methods (e.g., Pomeranz-Fritsch, Bischler-Napieralski)

Classical ring-forming reactions remain cornerstones of isoquinoline synthesis. The Pomeranz-Fritsch reaction, which involves the condensation of an aromatic aldehyde with an aminoacetal followed by acid-catalyzed cyclization, is a direct method for constructing the isoquinoline ring system. smolecule.comontosight.aiarsdcollege.ac.in This method has been applied to the synthesis of precursors for natural products like mimocin and renierone, starting from 5,7-dimethoxy-6-methylisoquinoline. soton.ac.uk

The Bischler-Napieralski reaction is another fundamental method that allows for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides through intramolecular electrophilic aromatic substitution using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines. wikipedia.org This reaction has been a key step in the synthesis of numerous isoquinoline alkaloids and their analogues. lboro.ac.ukclockss.org For example, an unmodified Bischler-Napieralski route was successfully used in the preparation of a phenolic ester derivative of isoquinoline. psu.edu

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral isoquinoline derivatives is of paramount importance, as the biological activity of such compounds is often dependent on their stereochemistry. Asymmetric synthesis of these molecules can be achieved through various strategies.

One approach involves the use of chiral auxiliaries. For instance, in the Pictet-Spengler reaction, a chiral auxiliary can be placed on either the β-arylethylamine or the aldehyde component to induce diastereoselectivity in the cyclization step. researchgate.net Similarly, in the Bischler-Napieralski approach, a chiral auxiliary can be incorporated into the β-arylethylamide precursor. clockss.org

Another powerful strategy is the use of chiral catalysts. Organocatalysis has been particularly successful in this area. For example, chiral Brønsted acids can catalyze enantioselective intramolecular Sₙ2' reactions to produce optically active pyrrolidines, which can be precursors to more complex isoquinoline systems. thieme-connect.com Chiral amine catalysts, such as 7-alkyl cis-1-amino-2-indanols, have been shown to be effective in promoting highly stereoselective asymmetric 6π-azaelectrocyclizations to form chiral piperidines, which are valuable building blocks. acs.org

The regio- and stereoselective 1,3-dipolar cycloaddition of nitrones to (E)-4-arylidene-N-methyl-isoquinoline-1,3-dione derivatives provides a route to new spiro-isoxazolidines with high stereocontrol. researchgate.netarabjchem.org These examples highlight the growing sophistication of methods available for the stereoselective synthesis of complex chiral molecules based on the this compound scaffold.

Data Tables

Table 1: Overview of Synthetic Methodologies for Isoquinolines

| Methodology | Key Features | Catalyst/Reagent Examples | Product Type |

|---|---|---|---|

| Total Synthesis | De novo construction of the isoquinoline core | Knochel-Hauser base, Cuprates, Eschenmoser's salt | Highly substituted isoquinolines, Natural products |

| C-H Activation | Direct functionalization of the isoquinoline ring | Rh(III), Ru(II), Pd(II) complexes | Regioselectively functionalized isoquinolines |

| Metal-Mediated Synthesis | Stoichiometric use of metals to promote reactions | Copper(I), Rhodium(III) | Densely functionalized isoquinolines |

| Organocatalysis | Metal-free catalytic synthesis | Chiral amines, Brønsted acids, Photoredox catalysts | Enantiomerically enriched hydroisoquinolines and derivatives |

| Pomeranz-Fritsch | Condensation of an aromatic aldehyde and an aminoacetal | Acid catalysts | Isoquinolines |

| Bischler-Napieralski | Cyclization of β-arylethylamides | POCl₃, P₂O₅ | 3,4-Dihydroisoquinolines |

| Stereoselective Synthesis | Control of stereochemistry | Chiral auxiliaries, Chiral catalysts | Enantiomerically pure chiral isoquinolines |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 7-Hydroxy-6-methoxy-1-methylisoquinoline |

| 7-Benzyloxy-6-methoxyisoquinoline |

| 8-(Methoxymethoxy)-3-methylisoquinoline |

| Cribrostatin 6 |

| 1-Acetylaminomethyl-5,7-diethoxy-8-hydroxy-6-methylisoquinoline |

| Mimocin |

| Renierone |

| 5,7-Dimethoxy-6-methylisoquinoline |

| Thalicsimidine |

| 3,4-Dihydroisoquinolines |

| Hydroisoquinolones |

| Pyrroloisoquinolines |

| Isoquinoline N-oxides |

| Spiro-isoxazolidines |

| (E)-4-arylidene-N-methyl-isoquinoline-1,3-dione |

| 7-Alkyl cis-1-amino-2-indanols |

| Piperidines |

| TMC-120B |

Chemical Transformations and Reactivity Profiles

Derivatization Reactions of the Nitrogen Heterocycle

The nitrogen atom in the isoquinoline (B145761) ring is a key site for derivatization. It can undergo protonation with strong acids to form salts. wikipedia.org Furthermore, the nitrogen atom can be methylated, for instance with methyl iodide, to produce quaternary isoquinolinium salts. cdnsciencepub.com

The isoquinoline ring system is also susceptible to nucleophilic attack, particularly at the C-1 position. rsc.orgecust.edu.cn For example, a photocatalytic Minisci-type C–H silylation reaction has been demonstrated where a silyl (B83357) radical adds to the protonated 6-methylisoquinoline at the C-1 position. rsc.orgecust.edu.cn This is followed by deprotonation and oxidation to yield the C-1 silylated product. rsc.orgecust.edu.cn

The reactivity of the nitrogen heterocycle is also evident in substitution reactions. For instance, halogenated derivatives of this compound, such as 1-chloro-6-methylisoquinoline, can participate in nucleophilic substitution reactions. cymitquimica.com Similarly, 8-bromo-6-methylisoquinoline-5-sulfonyl chloride can undergo nucleophilic acyl substitution at the sulfonyl chloride group. vulcanchem.com

Functionalization at the C-6 Methyl Group

The methyl group at the C-6 position offers another avenue for functionalization. This group can be deprotonated by a strong base, such as in a hydroxide-mediated reaction, to form a carbanion. mathnet.ru This carbanion can then act as a nucleophile, reacting with electrophiles like acylacetylenes. mathnet.ru This reactivity has been utilized in one-pot syntheses to create complex molecules. mathnet.ru

Oxidation of the methyl group is also a feasible transformation. Depending on the oxidizing agent and reaction conditions, the methyl group can be converted to a formyl or a carboxyl group. For instance, the use of iodine in dimethyl sulfoxide (B87167) (DMSO) can facilitate the conversion of a methyl group on an azaarene to an aldehyde via Kornblum oxidation. rsc.org

The methyl group can also influence the regioselectivity of reactions on the heterocyclic ring. For example, in the photocatalytic C-H silylation of isoquinolines, blocking the C-1 position can lead to silylation at the C-6 position, although with potentially lower efficiency. rsc.org

Annulation and Ring Expansion Reactions

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in organic synthesis. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.comlibretexts.orgwikipedia.org The Robinson annulation, for example, is a well-known method for creating a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.comlibretexts.orgwikipedia.org While specific examples involving this compound as a direct starting material for classical Robinson annulations are not prevalent in the provided search results, the principles of annulation can be applied to its derivatives. For instance, functionalized isoquinolines can serve as precursors for building more complex polycyclic systems. nih.gov

Ring expansion reactions offer another strategy for modifying the core structure. For example, a method for synthesizing quinolines from indoles involves a ring expansion process. arsdcollege.ac.in While a direct ring expansion of this compound itself is not detailed, the concept of nitrogen atom insertion into indenes to form isoquinolines demonstrates the possibility of constructing the isoquinoline framework through ring-forming reactions. rsc.org

Furthermore, formal [3+2] and [4+2] annulation reactions of ketoxime acetates with ynals have been developed for the synthesis of various nitrogen-containing heterocycles, including isoquinolines. nih.gov These methods provide regioselective access to complex heterocyclic structures under mild conditions. nih.gov

Selective Oxidation and Reduction Methodologies

The this compound scaffold can undergo selective oxidation and reduction reactions at different positions.

Oxidation: The nitrogen atom of the isoquinoline ring can be oxidized to form an N-oxide, for example, by using perbenzoic acid. arsdcollege.ac.in The methyl group at the C-6 position can be oxidized to an aldehyde or a carboxylic acid using oxidizing agents like potassium permanganate (B83412) or chromium trioxide under acidic conditions. Iodine in DMSO is another system used for the oxidation of methylazaarenes. rsc.org

Reduction: The isoquinoline ring can be selectively reduced. Catalytic hydrogenation can lead to the reduction of the pyridine (B92270) ring, forming 1,2,3,4-tetrahydroisoquinoline (B50084). arsdcollege.ac.in More vigorous reduction can result in the saturation of both rings, yielding octahydroisoquinoline. arsdcollege.ac.in The use of sodium in liquid ammonia (B1221849) can selectively reduce the pyridine ring to afford 1,2-dihydroisoquinoline. arsdcollege.ac.in Reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) in anhydrous conditions are also employed for the reduction of the isoquinoline ring system.

Table of Reaction Products for this compound Derivatives

| Starting Material | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | tBuMe2SiH, Na2S2O8, photocatalyst | 1-Silyl-6-methylisoquinoline | C-H Silylation |

| 6-Bromo-3-methylisoquinoline | Potassium permanganate, acidic conditions | 6-Bromo-3-formylisoquinoline or 6-Bromo-3-carboxyisoquinoline | Oxidation |

| 6-Bromo-3-methylisoquinoline | Lithium aluminum hydride, anhydrous conditions | 6-Bromo-3-methyltetrahydroisoquinoline | Reduction |

| 1-Methylisoquinoline (B155361) | Benzaldehyde | Styryl derivative | Condensation |

Structure Activity Relationship Sar Studies of 6 Methylisoquinoline Scaffolds

Impact of C-6 Methyl Substitution on Biological Activity

The presence of a methyl group at the C-6 position of the isoquinoline (B145761) nucleus has been shown to be a critical determinant of biological activity, although its effect can be either beneficial or detrimental depending on the specific molecular context and the biological target.

In the realm of anticancer agents, the role of the C-6 methyl group is particularly nuanced. Studies on aminopyrimidoisoquinolinequinones, which were evaluated for their in vitro antitumor activity, have highlighted the significance of this substitution. Research revealed that the C-6 methyl group, along with the nature of the nitrogen substituent on the quinone ring, plays a pivotal role in the compound's cytotoxic effects. researchgate.net Specifically, a comparative analysis showed that phenylaminoquinones lacking a substituent at the 6-position exhibited greater cytotoxic activity against cancer cell lines than their 6-methyl-substituted counterparts. researchgate.net This suggests that for this particular class of compounds, the steric bulk or electronic contribution of the methyl group at C-6 is unfavorable for potent antitumor action.

Conversely, in other molecular frameworks, the C-6 substituent is essential for activity. For instance, in a series of isoquinoline derivatives designed as inhibitors of neuroendocrine prostate cancer cells, the substitution pattern at the C-6 and C-7 positions was found to be critical. The introduction of a simple, less bulky electron-donating group, such as an ethoxy group at the 6-position, resulted in excellent antiproliferative activity. mdpi.com This finding implies that for certain targets, electronic effects at the C-6 position are more important than steric hindrance, and a methyl group could potentially serve a similar beneficial role as a small, electron-donating substituent.

The influence of methyl substitution is not limited to the C-6 position. For comparison, the introduction of a methyl group at the C-3 position of an isoquinoline scaffold designed to inhibit Mycobacterium tuberculosis IMPDH resulted in a complete loss of both whole-cell and enzymatic activity. nih.gov This underscores the high degree of positional sensitivity of substituent effects on the isoquinoline ring.

| Compound Class | Substitution at C-6 | Impact on Biological Activity | Reference |

| Phenylaminoquinones | Methyl (-CH3) | Decreased cytotoxic activity compared to unsubstituted analogues. | researchgate.net |

| Aminopyrimidoisoquinolinequinones | Methyl (-CH3) | Plays a key role in antitumor activity. | researchgate.net |

| Isoquinoline Derivatives for NEPC | Ethoxy (-OCH2CH3) | Introduction at C-6 led to excellent antiproliferative activity. | mdpi.com |

| Isoquinoline IMPDH Inhibitors | Methyl (-CH3) at C-3 | Ablated whole-cell and enzyme activities. | nih.gov |

Influence of Other Substituents and Ring Saturations

The pharmacological profile of the 6-methylisoquinoline scaffold is profoundly modulated by the presence of other substituents and the degree of saturation in the heterocyclic ring system. These modifications alter the molecule's electronic properties, lipophilicity, steric profile, and conformational flexibility, thereby affecting its interaction with biological targets.

Substituent Effects:

The type and position of other functional groups on the this compound ring are critical. In the case of quinoline-5,8-diones, which share structural similarities, electron-donating groups like a 4-methylpiperazinyl group at the C-6 position were found to enhance antiproliferative potency against multidrug-resistant cells. Conversely, substituting the ring with sulfonyl or halogen groups tended to reduce solubility and bioavailability. In another study on phenylaminoisoquinolinequinones, remarkable differences in antiproliferative activity were observed depending on whether the substituted phenylamino (B1219803) group was located at the C-6 or C-7 position of the quinone nucleus. mdpi.com

Research on isoquinoline derivatives targeting neuroendocrine prostate cancer demonstrated that an ethoxy group at the 6-position was highly favorable for activity, whereas moving this group to the 7-position resulted in a loss of activity. mdpi.com Furthermore, substituting the 6-position with larger groups, such as a pyrrolidin-3-yloxy group, led to a decrease in activity, indicating that simplified, less bulky electron-donating groups at this position are preferred for enhancing antiproliferative effects. mdpi.com For a series of benzothiazole-isoquinoline derivatives, the position of halogen substituents on the benzothiazole (B30560) ring significantly affected monoamine oxidase B (MAO-B) inhibitory activity, with para-substitution being more potent than meta- or ortho-substitution. nih.gov

Ring Saturation Effects:

Saturation of the isoquinoline ring system, leading to dihydro-, tetrahydro-, and octahydro-isoquinoline derivatives, introduces significant conformational changes that impact biological activity. Partially hydrogenated derivatives, such as 5,8-dihydroquinolines, have reduced conjugation compared to the fully aromatic parent compounds. The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is particularly common in bioactive compounds.

In THIQ derivatives, methylation at the nitrogen atom (N-2) has been shown to reduce ring puckering, favoring planar conformations that can enhance interactions with hydrophobic pockets in proteins and improve inhibitory activity in kinase assays. vulcanchem.com The presence of methoxy (B1213986) groups, often at the C-6 and C-7 positions in conjunction with a C-1 methyl group in dihydroisoquinoline systems, has been explored for developing antibacterial agents. ontosight.aimdpi.com For example, 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) has been used as a starting material for novel antibacterial compounds. mdpi.com The stereochemistry of these saturated rings also becomes a critical factor, as discussed in the next section.

| Scaffold | Substituents | Saturation | Impact on Biological Activity | Reference(s) |

| Quinoline-5,8-dione | Electron-donating group at C-6 | Aromatic | Enhanced antiproliferative potency. | |

| Phenylaminoisoquinolinequinone | Phenylamino group at C-6 vs. C-7 | Aromatic | Location significantly alters antiproliferative activity. | mdpi.com |

| Isoquinoline | Ethoxy group at C-6 vs. C-7 | Aromatic | C-6 substitution active; C-7 inactive for NEPC cells. | mdpi.com |

| 1-Methyl-3,4-dihydroisoquinoline | Methoxy groups at C-6 and C-7 | Dihydro | Precursor for antibacterial agents. | mdpi.com |

| Tetrahydroisoquinoline (THIQ) | Methyl group at N-2 | Tetrahydro | Reduces ring puckering, can improve kinase inhibition. | vulcanchem.com |

| Tetrahydroisoquinoline (THIQ) | 2-Fluorobenzamido at C-5 | Tetrahydro | Enhances binding affinity via halogen bonding. | vulcanchem.com |

Stereochemical Effects on Pharmacological Profiles

As the isoquinoline ring becomes partially or fully saturated, chiral centers are introduced, leading to the existence of stereoisomers (enantiomers and diastereomers). The specific stereochemistry of these centers can have a profound impact on the pharmacological profile of the molecule, as different isomers can exhibit distinct binding affinities, efficacies, and metabolic stabilities.

The three-dimensional arrangement of substituents is often a key determinant for precise molecular recognition by a biological target, such as an enzyme active site or a receptor binding pocket. For example, in the development of inhibitors for BET bromodomains, the conformational stability and binding geometry of tetrahydroisoquinoline derivatives are crucial for their activity. vulcanchem.com Methylation at the N-2 position can reduce the rotational freedom of the molecule, optimizing its binding geometry. vulcanchem.com

Studies on more complex fused isoquinoline systems, such as 1,3-oxazino- and 1,3-thiazino[4,3-a]isoquinolines, have explicitly investigated the synthesis and stereochemistry of various stereoisomers. researchgate.net The creation of new compounds with multiple chiral centers, such as 2-substituted-6-(6′,7′-dimethoxy-3′,4′-dihydro-1′-isoquinolyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one derivatives, has been pursued, with the acknowledgment that these new compounds possess diverse pharmacological actions that are likely dependent on their specific stereoisomeric forms. researchgate.net

The importance of stereochemistry is also highlighted in naturally occurring isoquinoline alkaloids and their derivatives. For instance, the specific "(R)" configuration is designated for certain bioactive octahydroisoquinoline compounds, indicating that the spatial arrangement at a particular chiral center is a defining feature of the molecule. ontosight.ai The interactions of such chiral molecules are highly specific; for example, the cyclohexyl group of one potent IMPDH inhibitor was found to be oriented in a specific way to form strong pi-stacking interactions with a tyrosine side chain in the enzyme's binding site, an interaction that is inherently stereospecific. nih.gov

These examples underscore that for saturated this compound derivatives, a comprehensive SAR analysis must consider not only the constitution and substitution pattern but also the specific stereochemical configuration of all chiral centers within the molecule.

Applications in Medicinal Chemistry and Drug Discovery

Lead Compound Identification and Optimization

The process of discovering a new drug often begins with identifying a "hit" compound, a molecule that shows activity against a biological target in initial screenings. upmbiomedicals.com This hit is then chemically modified and tested to improve its potency, selectivity, and pharmacokinetic properties, a process known as hit-to-lead and lead optimization. upmbiomedicals.comcreative-biostructure.com The ultimate goal is to develop a drug candidate with a favorable balance of efficacy and safety. upmbiomedicals.com

The 6-methylisoquinoline framework is an attractive starting point for lead discovery. The core structure is found in numerous naturally occurring alkaloids, such as papaverine (B1678415) and noscapine, which possess anti-inflammatory, analgesic, and antitumor properties. smolecule.com This inherent biological relevance makes this compound and its derivatives promising candidates for investigation. Researchers explore these compounds as potential lead structures in drug discovery, aiming to develop new drugs with enhanced potency and selectivity by modifying the core structure. smolecule.comlookchem.com

Derivatives of this compound have been investigated for a range of potential pharmacological activities, including anticancer and antimicrobial effects. ontosight.ai For instance, halogenated derivatives are particularly valuable in lead optimization. The presence of atoms like bromine or chlorine provides reactive sites for further chemical modifications, allowing medicinal chemists to systematically alter the molecule's structure to understand structure-activity relationships (SAR) and enhance its pharmacological profile. lookchem.com 5-Bromo-6-methylisoquinoline is one such derivative used as a tool in medicinal chemistry to optimize the properties of isoquinoline-based compounds. lookchem.com Similarly, Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate, a more complex derivative, has been utilized as a lead compound for drug development, particularly in studying the molecular mechanisms of inflammation and cancer. smolecule.com

Table 1: this compound Derivatives in Lead Discovery

| Compound Name | Role in Drug Discovery | Potential Application/Activity Studied | Reference |

| This compound | Core scaffold for novel analogs | Anticancer, Antimicrobial | smolecule.comontosight.ai |

| 5-Bromo-6-methylisoquinoline | Building block and lead compound for SAR studies | Development of new therapeutic agents | lookchem.com |

| 1-Chloro-6-methylisoquinoline | Intermediate in organic synthesis | Development of pharmaceuticals | cymitquimica.com |

| Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate | Lead compound | Anti-inflammatory, Anti-tumor | smolecule.com |

Scaffold for Complex Molecular Synthesis

Beyond its role in lead identification, this compound is a fundamental building block for constructing more intricate molecules. cymitquimica.com In organic synthesis, a scaffold is a core structure upon which a variety of substituents can be added, leading to a library of related compounds. The reactivity of the this compound ring system allows for its functionalization at various positions, making it a versatile platform for synthetic chemists. beilstein-journals.org

Halogenated derivatives, such as 1-chloro-5-iodo-6-methylisoquinoline, are particularly useful as they contain multiple reactive sites. lookchem.com The chlorine and iodine atoms can be selectively replaced or used in cross-coupling reactions to introduce new functional groups and build molecular complexity. lookchem.com This makes such compounds valuable intermediates for creating novel molecules with potential therapeutic applications. lookchem.com

The synthesis of highly substituted isoquinolines is critical for developing new drugs and exploring natural product analogs. beilstein-journals.org For example, the methyl group at the C1 position of an isoquinoline (B145761) ring, as seen in compounds like 7-hydroxy-6-methoxy-1-methylisoquinoline, possesses an intrinsic acidity that allows for further chemical modifications. beilstein-journals.org Synthetic strategies often involve the initial construction of a substituted this compound core, followed by a series of reactions to elaborate the structure. Methods like the Pomeranz-Fritsch reaction are common for creating the initial isoquinoline ring system, which can then be further modified. ontosight.ai Researchers have developed various synthetic routes, including 6π-electron cyclization of 1-azatrienes, to produce polysubstituted 3-methylisoquinolines, demonstrating the adaptability of the isoquinoline scaffold in multistep synthesis. conicet.gov.ar These synthetic efforts enable the creation of complex molecules that are difficult to obtain from natural sources and allow for the systematic exploration of chemical space around the this compound core. researchgate.netrsc.org

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for determining the precise atomic arrangement within a molecule. For a compound like 6-Methylisoquinoline, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal tools for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not publicly available, the analysis of a closely related derivative, 1,6-Dimethylisoquinoline , can serve as an illustrative example of the technique's application. In ¹H NMR, the chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J) of each proton signal reveal its electronic environment and proximity to other protons. For instance, the protons on the heterocyclic and benzene (B151609) rings would appear in the aromatic region of the spectrum, while the methyl group protons would resonate in the upfield region.

¹³C NMR spectroscopy complements ¹H NMR by detecting the carbon atoms in the molecule, with each unique carbon environment producing a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and the nature of its attached atoms.

Illustrative NMR Data for 1,6-Dimethylisoquinoline (Note: The following data is for a related compound and is presented for illustrative purposes.)

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Description | Chemical Shift (δ) ppm |

| 8.31 (d, J = 5.8 Hz, 1H) | Aromatic Proton | 158.1 |

| 7.96 (d, J = 8.6 Hz, 1H) | Aromatic Proton | 141.7 |

| 7.53 (s, 1H) | Aromatic Proton | 140.1 |

| 7.39-7.37 (m, 2H) | Aromatic Protons | 136.1 |

| 2.91 (s, 3H) | Methyl Protons (C1-CH₃) | 129.2 |

| 2.50 (s, 3H) | Methyl Protons (C6-CH₃) | 126.0 |

| 125.8 | ||

| 125.4 | ||

| 118.6 | ||

| 22.2 | ||

| 21.8 | ||

| Data sourced from a Royal Society of Chemistry publication. rsc.org |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the molecular formula. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a potent tool for identifying compounds in a mixture.

For this compound, experimental LC-MS data shows a precursor ion ([M+H]⁺) at an m/z of 144.081, which corresponds to the protonated molecule. nih.gov Further fragmentation of this ion in tandem mass spectrometry (MS/MS) experiments yields a characteristic pattern of product ions, which serves as a structural fingerprint. nih.gov

Experimental LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Precursor Type | Ionization Mode | Top 5 Product Ion Peaks (m/z) and Relative Intensity |

| 144.081 | [M+H]⁺ | Positive | 146.089096 (100), 146.085312 (96.49), 146.092896 (67.86), 146.081512 (62.65), 146.096680 (36.28) |

| Data obtained from PubChem, MassBank of North America (MoNA). nih.gov |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for separating this compound from reaction byproducts, starting materials, or other impurities, as well as for quantifying its purity. The primary chromatographic methods used are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. torontech.com For this compound, a reverse-phase HPLC (RP-HPLC) method has been described. sielc.com In this method, a nonpolar stationary phase is used with a polar mobile phase. The purity of a sample is determined by injecting a solution of the compound and analyzing the resulting chromatogram. The area of the peak corresponding to this compound, relative to the total area of all peaks, gives a measure of its purity.

A specific method for analyzing this compound involves:

Column: Newcrom R1, a reverse-phase column with low silanol (B1196071) activity. sielc.com

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications where the eluent is introduced into a mass spectrometer (LC-MS), formic acid is substituted for phosphoric acid. sielc.com This method is scalable and can be adapted for preparative chromatography to isolate pure this compound. sielc.com

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. asm.org The progress of reactions producing isoquinoline (B145761) derivatives can be monitored by GC. rsc.org The technique is particularly well-suited for separating isomers of methylquinolines and methylisoquinolines. nih.gov

In a typical GC analysis, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of the compounds between the two phases. Specific capillary columns, such as those with OV-101 (a nonpolar polydimethylsiloxane) or Dexsil 300 stationary phases, have been successfully used for the quantitative analysis of quinoline (B57606) and isoquinoline isomers. nih.gov Coupling GC with a mass spectrometer (GC-MS) allows for the identification of the separated components based on their mass spectra.

Emerging Research Frontiers and Future Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of isoquinoline (B145761) derivatives is a cornerstone of medicinal chemistry, and the development of environmentally benign and efficient methods is a significant focus. nih.gov Modern synthetic strategies are moving away from classical methods that often require harsh conditions and expensive materials. acs.org

Recent research has highlighted the use of mechanochemistry as a sustainable alternative to traditional solvent-based syntheses. beilstein-journals.org This approach, which involves grinding reactants together, can lead to higher yields, shorter reaction times, and reduced waste. For instance, mechanochemical methods have been successfully applied to the synthesis of various nitrogen-containing heterocycles. beilstein-journals.org

Another area of innovation is the use of novel catalysts and reagents. For example, iodine has been employed as a catalyst for the condensation of anilines with vinyl ethers to produce 2-methylquinolines, a related class of compounds. researchgate.net Researchers are also exploring one-pot syntheses and cascade reactions to construct complex isoquinoline frameworks from simple starting materials, which improves atom economy and procedural efficiency. nih.gov The Pomeranz-Fritsch reaction remains a common method for synthesizing isoquinoline derivatives, but modern modifications are continually being developed to improve its scope and efficiency. ontosight.ai

A notable development is an aminomethylation/hydrogenolysis strategy for introducing a methyl group at the C1 position of isoquinolines. beilstein-journals.orgbeilstein-journals.org This method provides an alternative to direct methylation of metalated isoquinolines, which can be difficult to control and purify. beilstein-journals.org This approach involves the reaction of a metalated isoquinoline with Eschenmoser's salt, followed by hydrogenolysis to yield the 1-methylisoquinoline (B155361) derivative. beilstein-journals.orgbeilstein-journals.org

These advancements are crucial for the large-scale and sustainable production of 6-methylisoquinoline and its derivatives for further research and potential commercial applications.

Exploration of New Biological Targets and Mechanisms of Action

While the biological activities of some isoquinoline alkaloids are well-known, the specific targets and mechanisms of action for many derivatives, including this compound, are still under active investigation. smolecule.comontosight.ai The this compound scaffold is a key structural component in many naturally occurring alkaloids with a wide range of biological activities, such as anti-inflammatory, analgesic, and antitumor effects. smolecule.com

Current research is focused on identifying the specific enzymes, receptors, and cellular pathways through which this compound and its analogs exert their effects. ontosight.aiontosight.ai For instance, some isoquinoline derivatives have been studied for their potential to inhibit the bacterial cell division protein FtsZ, making them attractive candidates for the development of new antibiotics. nih.gov The emergence of multidrug-resistant bacteria necessitates the discovery of antibiotics with novel mechanisms of action, and FtsZ is a promising target in this regard. nih.gov

Derivatives of isoquinoline have also shown potential as anticancer agents. ontosight.ai Phenylaminoisoquinolinequinones, for example, have demonstrated antiproliferative activity against human tumor cell lines. researchgate.net The mechanism of action for some of these compounds is thought to involve the induction of apoptosis. researchgate.net

Furthermore, isoquinoline derivatives are being investigated for their neuroprotective effects, which could be relevant for treating neurodegenerative diseases. smolecule.comontosight.ai The structural similarity of these compounds to known biologically active molecules makes them interesting subjects for drug design and discovery. The modification of the isoquinoline scaffold, such as through alkyl substitutions, has been shown to significantly impact the biological activities of these compounds. solubilityofthings.com

Computational Chemistry and Molecular Modeling in Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. bioscipublisher.com These methods are increasingly being applied to the study of this compound and its derivatives to accelerate the identification of new drug candidates. researchgate.net

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key computational approaches. bioscipublisher.com In SBDD, the three-dimensional structure of a biological target is used to design molecules that can bind to it with high affinity and selectivity. bioscipublisher.com For this compound derivatives, this could involve docking studies to predict their binding modes to target proteins like FtsZ or various kinases.

LBDD, on the other hand, utilizes the knowledge of known active compounds to develop a pharmacophore model, which describes the essential structural features required for biological activity. bioscipublisher.com This approach is particularly useful when the three-dimensional structure of the target is unknown.

Quantum mechanical calculations can provide insights into the electronic properties of this compound and its analogs, helping to understand their reactivity and interactions with biological targets. vulcanchem.com Molecular dynamics simulations can be used to study the conformational flexibility of these molecules and their dynamic behavior when bound to a receptor. bioscipublisher.com These computational techniques, often integrated with machine learning, play a crucial role in predicting chemical properties, optimizing lead compounds, and understanding molecular interactions at a detailed level. bioscipublisher.com

Interdisciplinary Research in Natural Product Chemistry

The intersection of synthetic chemistry, biology, and natural product chemistry provides a fertile ground for new discoveries related to this compound. While this compound itself has been identified from natural sources like the white button mushroom (Agaricus bisporus), many of its more complex derivatives are found in a variety of plants and marine organisms. researchgate.net

A significant area of research is the total synthesis of naturally occurring isoquinoline alkaloids. beilstein-journals.orgresearchgate.net These synthetic efforts not only provide access to these often-scarce compounds for biological evaluation but also drive the development of new synthetic methodologies. For example, a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline has been reported, showcasing an alternative to direct methylation strategies. beilstein-journals.orgbeilstein-journals.org

Furthermore, natural products containing the isoquinoline core serve as inspiration for the design of new bioactive molecules. smolecule.com By studying the structure-activity relationships of these natural products, medicinal chemists can design and synthesize simplified analogs or hybrid molecules with improved pharmacological properties. solubilityofthings.com For instance, the isoquinoline scaffold is being used to develop new kinase and topoisomerase inhibitors, which are important targets in cancer therapy. nih.gov

The study of biosynthesis pathways of isoquinoline alkaloids in plants can also provide valuable information for developing biocatalytic or chemoenzymatic methods for their production. This interdisciplinary approach, combining natural product isolation, synthetic chemistry, and biological evaluation, is crucial for unlocking the full therapeutic potential of the this compound scaffold.

Q & A

Q. How can systematic reviews on this compound’s applications avoid bias in literature selection?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.